3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanenitrile
Overview
Description
3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanenitrile is a useful research compound. Its molecular formula is C15H13N5O and its molecular weight is 279.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.11201006 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Novel methods for synthesizing triazolopyrimidine derivatives have been developed, leveraging reactions with active methylene nitriles and utilizing eco-friendly catalysts like cellulose sulfuric acid for novel pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones synthesis (Gomha & Riyadh, 2015). Additionally, Vilsmeier–Haack conditions facilitated the formylation of related compounds (Lipson et al., 2012).
Crystal Structure Determination : X-ray diffraction (XRD) and spectroscopic techniques have been employed to characterize the crystal structure and spectroscopic properties of these compounds, revealing detailed insights into their molecular configurations (Lahmidi et al., 2019).
Potential Applications
Antimicrobial Activity : Some derivatives have demonstrated promising antimicrobial activities, suggesting potential for further exploration in medical and pharmaceutical applications. For instance, novel triazolopyrimidine scaffolds exhibited significant biological activity against various microorganisms (Suresh et al., 2016).
Material Science : In the field of material science, fused triazolo-pyrimidine compounds have shown properties suggestive of high energy insensitivity materials (HEIMs), indicating potential applications in safer explosives or propellants (Zhang et al., 2021).
Catalysis and Organic Synthesis : The complexation behaviors of triazolopyrimidines with various metals have been studied, revealing nuanced coordination properties that could inform catalysis or synthetic strategies in organic chemistry (Caballero et al., 2011).
Properties
IUPAC Name |
3-(5-methyl-7-oxo-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-10-12(8-5-9-16)14(21)20-15(17-10)18-13(19-20)11-6-3-2-4-7-11/h2-4,6-7H,5,8H2,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQJDBKKVFRDGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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